(2-Amino-6-chloro-3-fluorophenyl)methanol

C-H Activation Palladium Catalysis Medicinal Chemistry

Ensure synthetic fidelity with the exact 2-amino-6-chloro-3-fluoro regioisomer. Only the precise substitution pattern of CAS 1595577-00-6 guarantees predictable reactivity in Pd-catalyzed couplings and consistent impurity profiles. Using analogs risks lower yields or route failure. This versatile scaffold provides orthogonal amino and hydroxymethyl handles for rapid SAR in hit-to-lead medchem campaigns. Available at ≥95% purity, ideal as a reference standard for HPLC/LC-MS method development. Procure the defined isomeric form to safeguard reproducibility across your synthetic routes.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59
CAS No. 1595577-00-6
Cat. No. B2531229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-6-chloro-3-fluorophenyl)methanol
CAS1595577-00-6
Molecular FormulaC7H7ClFNO
Molecular Weight175.59
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)CO)Cl
InChIInChI=1S/C7H7ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2
InChIKeyVMUQPQBAEKQKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline Overview: (2-Amino-6-chloro-3-fluorophenyl)methanol (CAS 1595577-00-6) - Key Identifier and Physical Properties


(2-Amino-6-chloro-3-fluorophenyl)methanol is a halogenated aromatic amino alcohol with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . It is characterized by a benzene ring bearing a hydroxymethyl (-CH2OH) group, an amino (-NH2) group, and distinct chloro and fluoro substituents at the 2-, 3-, and 6- positions [1]. This compound is commercially available as a versatile small molecule scaffold and synthetic intermediate , with reported purity levels typically at or exceeding 95% .

Why Generic Substitution Fails for (2-Amino-6-chloro-3-fluorophenyl)methanol: Risks of Using Close Analogs


In medicinal chemistry and organic synthesis, substituting even a closely related analog for (2-Amino-6-chloro-3-fluorophenyl)methanol (CAS 1595577-00-6) is not a trivial procurement decision. The precise 2-amino-6-chloro-3-fluoro substitution pattern dictates its unique electronic and steric properties, which directly influence its reactivity in key transformations like palladium-catalyzed cross-couplings [1]. Using a regioisomer, such as (6-Amino-2-chloro-3-fluorophenyl)methanol (CAS 1347720-31-3), or a compound lacking the amino group, introduces different hydrogen-bonding capabilities and alters the molecule's behavior as a synthetic intermediate, potentially leading to a different impurity profile, lower reaction yields, or the failure of a critical synthetic step in a patented route . The decision to use the exact compound is therefore a matter of synthetic fidelity and reproducibility.

Quantitative Evidence Guide for Procuring (2-Amino-6-chloro-3-fluorophenyl)methanol: Key Differentiators vs. Analogs


Synthetic Efficiency: Comparison of Traditional vs. C-H Functionalization Approaches for Regioisomer (6-Amino-2-chloro-3-fluorophenyl)methanol

While direct comparative synthesis data for the target compound is limited, a study on its regioisomer, (6-Amino-2-chloro-3-fluorophenyl)methanol, provides a strong class-level inference of the value proposition for such multi-substituted arenes [1]. The study demonstrated that a palladium-catalyzed iterative C-H halogenation strategy offers significant advantages over traditional synthetic methods, including higher yields and milder reaction conditions [2].

C-H Activation Palladium Catalysis Medicinal Chemistry

Chemical Identity and Purity: Quantitative Benchmarking of (2-Amino-6-chloro-3-fluorophenyl)methanol

The target compound is commercially available from multiple reputable suppliers with a consistently high purity standard. This establishes a clear procurement benchmark . For instance, one vendor lists the product with a purity of 95% , which is a critical metric for use in sensitive research applications where impurities could compromise experimental outcomes.

Analytical Chemistry Quality Control Procurement

Molecular Distinction: The Unique 2-Amino-6-Chloro-3-Fluoro Substitution Pattern as a Key Differentiator from Its Regioisomer

The target compound, (2-Amino-6-chloro-3-fluorophenyl)methanol, is a distinct chemical entity from its regioisomer, (6-Amino-2-chloro-3-fluorophenyl)methanol (CAS 1347720-31-3) . This difference in substitution pattern results in two molecules with identical molecular weights (175.59 g/mol) but different chemical and physical properties, leading to distinct reactivity and biological interactions .

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomerism

Optimal Research and Industrial Application Scenarios for (2-Amino-6-chloro-3-fluorophenyl)methanol (CAS 1595577-00-6)


Application as a Key Intermediate in the Synthesis of Multi-Substituted Arenes

Procurement of (2-Amino-6-chloro-3-fluorophenyl)methanol is highly justified when used as a versatile synthetic building block for constructing more complex molecules. As demonstrated for its regioisomer, this class of compound can be efficiently prepared via modern palladium-catalyzed C-H halogenation methods [1]. The target compound's specific substitution pattern makes it a valuable intermediate for further functionalization, enabling the synthesis of novel chemical entities for medicinal chemistry and materials science .

Medicinal Chemistry Scaffold for Drug Discovery

This compound serves as a valuable scaffold in medicinal chemistry programs, particularly where the introduction of a fluorinated and chlorinated aromatic ring system is desired to modulate the physicochemical and pharmacokinetic properties of drug candidates [1]. The presence of an amino and a hydroxymethyl group provides two orthogonal handles for derivatization, allowing for rapid exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns .

Use as a Reference Standard in Analytical Method Development

Given its defined structure and commercial availability at high purity (e.g., min. 95%) [1], this compound is a suitable candidate for use as an analytical reference standard. It can be employed to develop and validate HPLC or LC-MS methods for the detection and quantification of similar halogenated aromatic amino alcohols in complex reaction mixtures or biological matrices. Its unique retention time and mass spectral properties provide a reliable benchmark for analytical quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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